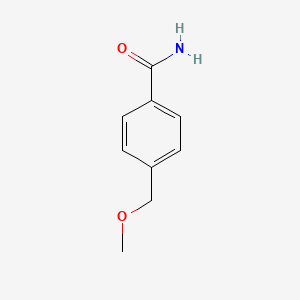
2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine, also known as P4MP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. P4MP is a heterocyclic compound that belongs to the class of piperidine derivatives. It has a molecular formula of C15H24N2 and a molecular weight of 232.37 g/mol.
Mécanisme D'action
The mechanism of action of 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine involves its binding to the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system. 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine acts as a competitive antagonist of this receptor, which results in the inhibition of its activity. This, in turn, leads to a decrease in the release of neurotransmitters such as acetylcholine and dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine are primarily related to its modulation of the activity of the α7 nicotinic acetylcholine receptor and the dopamine transporter. 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine has been shown to decrease the release of acetylcholine and dopamine, which can have significant effects on cognitive and motor function. Additionally, 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine has been reported to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for specific modulation of this target. Additionally, 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine has been shown to have minimal off-target effects, which can reduce the risk of unwanted side effects. However, one of the limitations of using 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are several potential future directions for the use of 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine in scientific research. One area of interest is the development of more potent derivatives of 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine that can be used at lower concentrations. Additionally, 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia, which are characterized by dysregulation of the α7 nicotinic acetylcholine receptor. Further research is needed to fully explore the potential of 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine in these areas.
Méthodes De Synthèse
2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine can be synthesized through a multi-step process that involves the reaction of 4-piperidone hydrochloride with 2-bromo-5-chloropyridine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a purification process that involves recrystallization.
Applications De Recherche Scientifique
2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine has shown potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a key target for the treatment of various neurological disorders. 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine has also been shown to modulate the activity of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Propriétés
IUPAC Name |
2-(4-pyrrolidin-1-ylpiperidin-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-2-8-15-14(5-1)17-11-6-13(7-12-17)16-9-3-4-10-16/h1-2,5,8,13H,3-4,6-7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQKNBFFAKKOBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

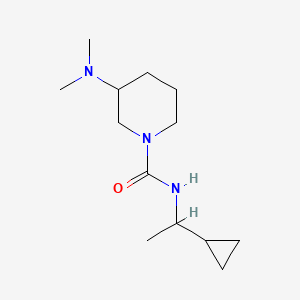
![2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione](/img/structure/B7554260.png)
![1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one](/img/structure/B7554264.png)
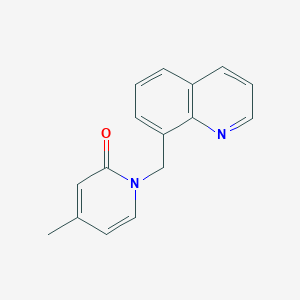
![N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide](/img/structure/B7554278.png)
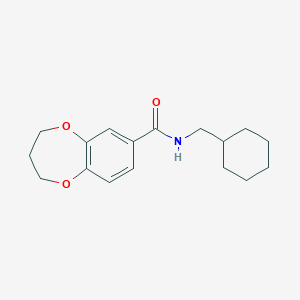


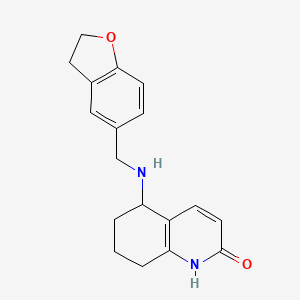
![cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone](/img/structure/B7554293.png)
![1-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7554300.png)
![N-[4-(1H-imidazol-2-yl)phenyl]acetamide](/img/structure/B7554308.png)
![N-[(1R)-1-(2,4-dichlorophenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7554321.png)
